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Compound of Interest

Compound Name: Auy922

Cat. No.: B608687 Get Quote

An In-Depth Technical Guide to Luminespib (NVP-AUY922)

Introduction
Luminespib, also known by its development code NVP-AUY922, is a potent, third-generation,

small-molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1][2][3] Chemically, it is a

resorcininylic isoxazole amide discovered through a collaboration between the Institute of

Cancer Research and Vernalis, later licensed to Novartis.[1] Luminespib binds with high affinity

to the N-terminal ATP-binding pocket of Hsp90, a molecular chaperone essential for the

stability and function of numerous oncogenic proteins.[4][5] By inhibiting Hsp90, Luminespib

triggers the proteasomal degradation of these "client" proteins, leading to the suppression of

tumor growth, proliferation, and survival.[2][3] It has demonstrated significant activity in a wide

range of preclinical cancer models and has been evaluated in Phase I and II clinical trials.[1][6]
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Property Value

IUPAC Name

5-[2,4-Dihydroxy-5-(propan-2-yl)phenyl]-N-ethyl-

4-{4-[(morpholin-4-yl)methyl]phenyl}-1,2-

oxazole-3-carboxamide[1]

Synonyms NVP-AUY922, AUY922, VER-52296[1][2]

CAS Number 747412-49-3[1]

Molecular Formula C26H31N3O5[5]

Molecular Weight 465.54 g/mol [6]

Chemical Class Resorcininylic isoxazole amide[1][3]

Mechanism of Action
Heat Shock Protein 90 is a critical molecular chaperone that facilitates the proper folding,

stabilization, and activation of a multitude of client proteins. In cancer cells, Hsp90 is

overexpressed and plays a pivotal role in maintaining the function of mutated and

overexpressed oncoproteins that drive tumor progression.

Luminespib exerts its anticancer effects by competitively binding to the ATP-binding site in the

N-terminal domain of Hsp90.[5] This high-affinity binding blocks the chaperone's ATPase

activity, which is essential for its function. The inhibition of Hsp90 leads to a cascade of

downstream events:

Client Protein Destabilization: The Hsp90-client protein complex is disrupted, leaving the

client proteins misfolded and unstable.[6]

Proteasomal Degradation: These unstable client proteins are targeted by the ubiquitin-

proteasome pathway for degradation.[2][6] Key oncogenic client proteins degraded following

Luminespib treatment include HER-2, IGF-1Rβ, Akt, VEGFR, PDGFRɑ, ERα, and CDK4.[6]

Hsp70 Induction: The inhibition of Hsp90 triggers a heat shock response, leading to the

significant upregulation of Hsp70, which is a key biomarker of Hsp90 inhibition.[3][6]

Luminespib treatment also causes the dissociation of the co-chaperone p23 and the

recruitment of Hsp70 to the Hsp90 complex.[6]
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Cellular Consequences: The depletion of essential oncoproteins results in the inhibition of

multiple signaling pathways, leading to cell cycle arrest, induction of apoptosis, and

suppression of angiogenesis.[3][6]
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Caption: Mechanism of Hsp90 inhibition by Luminespib (NVP-AUY922).
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In Vitro Pharmacodynamics
Luminespib is highly potent against a broad spectrum of human cancer cell lines, with activity

typically observed in the low nanomolar range.[6] Its efficacy is independent of the NQO1/DT-

diaphorase enzyme status and is maintained in drug-resistant cells and under hypoxic

conditions.[3]

Table 1: In Vitro Inhibitory Activity of Luminespib (NVP-
AUY922)

Target / Cell Line Assay Type IC50 / GI50 (nM) Reference

Enzymatic Activity

Hsp90α Cell-free 13 [6]

Hsp90β Cell-free 21 [6][8]

GRP94 Cell-free 535 [2]

TRAP-1 Cell-free 85 [2]

Cellular Proliferation

Various Human

Cancer Cell Lines
Proliferation Average GI50: 9 [6]

Gastric Cancer Cell

Lines
Proliferation GI50 Range: 2 - 40 [5][6]

Breast Cancer Cell

Lines
Proliferation Average GI50: 5.4 [7]

Pancreatic Cancer

Cells
Proliferation IC50: 10 [2]

BEAS-2B (Normal

Bronchial Epithelium)
Proliferation IC50: 28.49 [6]

Preclinical In Vivo Efficacy
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In animal models, Luminespib demonstrates significant antitumor activity, causing tumor growth

inhibition and regression in a variety of human tumor xenografts.[3] It effectively penetrates

tumor tissue, achieving concentrations well above those required for cellular activity.[3]

Table 2: Summary of In Vivo Antitumor Activity in
Xenograft Models

Cancer Type
Xenograft
Model

Dosing (i.p. or
i.v.)

Tumor Growth
Inhibition
(Treated/Contr
ol %)

Reference

Breast BT474 50 mg/kg (daily) 21% [3]

Ovarian A2780 50 mg/kg (daily) 11% [3]

Glioblastoma U87MG 50 mg/kg (daily) 7% [3]

Prostate PC3 50 mg/kg (daily) 37% [3]

Melanoma WM266.4 50 mg/kg (daily) 31% [3]

Beyond inhibiting primary tumor growth, Luminespib has also been shown to reduce

angiogenesis, as evidenced by decreased microvessel density in tumors, and to inhibit

metastasis.[3] Pharmacodynamic studies in these models confirm the on-target activity of the

drug, showing depletion of client proteins like p-Akt and VEGF and a robust induction of Hsp72

in tumor tissues.[3][6]

Clinical Development
Luminespib entered Phase I clinical trials in 2007 and has since been evaluated in multiple

studies for various malignancies.[4][9]

A Phase 1/1B study in patients with relapsed or refractory multiple myeloma established a

recommended Phase 2 dose of 70 mg/m² administered intravenously once weekly.[10][11] The

most common drug-related adverse events were diarrhea, nausea, and reversible ocular

toxicities (such as blurred vision), with the latter being dose-limiting.[10][11] While no complete

or partial responses were observed in the monotherapy arm, 66.7% of patients achieved stable

disease.[10][11]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.medkoo.com/products/4472
https://www.medkoo.com/products/4472
https://www.medkoo.com/products/4472
https://www.medkoo.com/products/4472
https://www.medkoo.com/products/4472
https://www.medkoo.com/products/4472
https://www.medkoo.com/products/4472
https://www.medkoo.com/products/4472
https://www.medkoo.com/products/4472
https://www.selleckchem.com/products/NVP-AUY922.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC11260857/
https://books.rsc.org/books/edited-volume/1063/chapter/821709/Discovery-of-NVP-AUY922
https://pubmed.ncbi.nlm.nih.gov/25809731/
https://research.monash.edu/en/publications/phase-11b-trial-of-the-heat-shock-protein-90-inhibitor-nvp-auy922/
https://pubmed.ncbi.nlm.nih.gov/25809731/
https://research.monash.edu/en/publications/phase-11b-trial-of-the-heat-shock-protein-90-inhibitor-nvp-auy922/
https://pubmed.ncbi.nlm.nih.gov/25809731/
https://research.monash.edu/en/publications/phase-11b-trial-of-the-heat-shock-protein-90-inhibitor-nvp-auy922/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608687?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In non-small cell lung cancer (NSCLC), Luminespib showed promising activity in Phase II trials,

particularly in patients with ALK rearrangements and EGFR mutations.[12] However, Novartis

halted further development of the drug in 2014 for this indication after it failed to meet its

primary endpoints for complete and partial response rates.[12]

Experimental Protocols
Cell Proliferation (MTT) Assay
This protocol is used to assess the effect of Luminespib on the viability and proliferation of

cancer cells.

Cell Seeding: Cancer cells (e.g., NCI-N87 gastric cancer cells) are seeded into 96-well

plates at a density of 5,000-7,000 cells per well and incubated for 24 hours at 37°C to allow

for attachment.[6]

Compound Treatment: A stock solution of Luminespib (e.g., 10 mM in DMSO) is serially

diluted to the desired concentrations in culture medium.[6] The medium in the plates is

replaced with medium containing various concentrations of Luminespib, and the plates are

incubated for an additional 72 hours.[6]

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is

added to each well, and the plates are incubated for 4 hours. Viable cells with active

mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to

each well to dissolve the formazan crystals.

Data Acquisition: The absorbance of each well is measured using a microplate reader at a

specific wavelength (e.g., 570 nm). The results are used to calculate the GI50 value, the

concentration of the drug that causes 50% inhibition of cell growth.

Western Blot Analysis for Protein Expression
This method is used to detect changes in the expression levels of Hsp90, its client proteins,

and biomarkers like Hsp70 following treatment with Luminespib.
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Cell Lysis: Cells are treated with Luminespib for a specified time (e.g., 24-48 hours). After

treatment, cells are washed with PBS and lysed using a radioimmunoprecipitation assay

(RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.

Protein Quantification: The total protein concentration in each lysate is determined using a

protein assay, such as the Bradford or BCA assay, to ensure equal loading.

SDS-PAGE: Equal amounts of protein from each sample are denatured, loaded onto a

polyacrylamide gel, and separated by size using sodium dodecyl sulfate-polyacrylamide gel

electrophoresis (SDS-PAGE).

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene

difluoride (PVDF) or nitrocellulose membrane.

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine

serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody

binding.

Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies

specific to the target proteins (e.g., HER-2, Akt, phospho-Akt, Hsp70, cleaved caspase-3,

and a loading control like β-actin).

Secondary Antibody & Detection: The membrane is washed and then incubated with a

horseradish peroxidase (HRP)-conjugated secondary antibody. After further washing, a

chemiluminescent substrate is added, and the signal is detected using an imaging system.

Protein bands are quantified using densitometry software.
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Caption: Standard experimental workflow for Western Blot analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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